3-[4-(Methoxycarbonyl)-5-methylfur-2-yl]acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C10H10O5 Opianic acid It is an organic compound that belongs to the class of aromatic carboxylic acids Opianic acid is characterized by its aromatic ring structure with substituents that include aldehyde and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Opianic acid can be synthesized through several synthetic routes. One common method involves the oxidation of narcotine (an alkaloid found in opium) using oxidizing agents such as potassium permanganate or chromic acid. The reaction typically takes place under acidic conditions and requires careful control of temperature and reaction time to achieve high yields of opianic acid .
Industrial Production Methods
In an industrial setting, the production of opianic acid may involve the use of more efficient and scalable methods. One such method includes the catalytic oxidation of narcotine using metal catalysts and oxygen. This approach offers advantages in terms of reaction efficiency and environmental sustainability, as it reduces the need for hazardous oxidizing agents .
Chemical Reactions Analysis
Types of Reactions
Opianic acid undergoes various types of chemical reactions, including:
Oxidation: Opianic acid can be further oxidized to produce .
Reduction: Reduction of the aldehyde group in opianic acid can yield .
Substitution: The aromatic ring of opianic acid can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, and oxygen with metal catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed
Hemipinic acid: from oxidation.
Hydroxy derivatives: from reduction.
Nitro and halogenated derivatives: from substitution reactions.
Scientific Research Applications
Opianic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Opianic acid derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of opianic acid and its derivatives in treating various diseases.
Industry: Opianic acid is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of opianic acid involves its interaction with specific molecular targets and pathways. For instance, opianic acid and its derivatives can inhibit certain enzymes, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application. Research is ongoing to elucidate the detailed mechanisms by which opianic acid exerts its effects .
Comparison with Similar Compounds
Opianic acid can be compared with other similar compounds, such as:
Hemipinic acid: A derivative of opianic acid with an additional carboxylic acid group.
Vanilpyruvic acid: Another aromatic carboxylic acid with similar structural features.
5-Hydroxyferulic acid: A compound with a similar molecular formula but different functional groups
Uniqueness
Opianic acid is unique due to its specific combination of functional groups (aldehyde and carboxylic acid) and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C10H10O5 |
---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
3-(4-methoxycarbonyl-5-methylfuran-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O5/c1-6-8(10(13)14-2)5-7(15-6)3-4-9(11)12/h3-5H,1-2H3,(H,11,12) |
InChI Key |
YSASBCPSKJYHQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C=CC(=O)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.